N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Agents
A study focused on the synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The compounds were evaluated for their interaction with anticonvulsant biotargets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme through molecular docking methods. One compound, in particular, showed pronounced anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats, demonstrating the potential of these derivatives in pharmacological applications (Severina et al., 2020).
Radiopharmaceuticals
Another research area involves the synthesis of selective radioligands for imaging purposes. For instance, [18F]PBR111, a compound within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound, designed with a fluorine atom for labeling with fluorine-18, showcases the utility of pyrimidineacetamide derivatives in the development of diagnostic tools (Dollé et al., 2008).
Antimicrobial Activity
Novel heterocyclic compounds with a sulphamido moiety have been synthesized, including derivatives of pyrimidin-2-yl. These compounds underwent evaluation for their antibacterial and antifungal activities, revealing potential as antimicrobial agents. This research highlights the versatility of pyrimidine derivatives in addressing microbial resistance issues (Nunna et al., 2014).
Antitumor Agents
Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase led to the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds were evaluated as potential antitumor agents, with one exhibiting excellent inhibitory activity against human enzymes and tumor cells in culture. This demonstrates the significant therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2009).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-3-18-9-11-20(12-10-18)26-23(30)16-32-25-27-22-13-14-29(15-21(22)24(31)28-25)17(2)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMZFHVKYFOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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